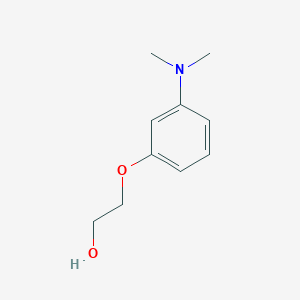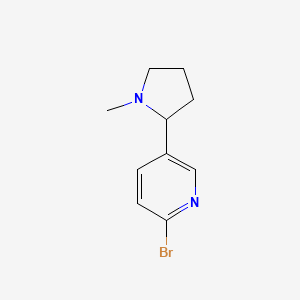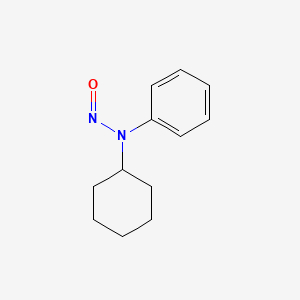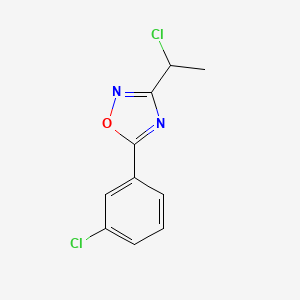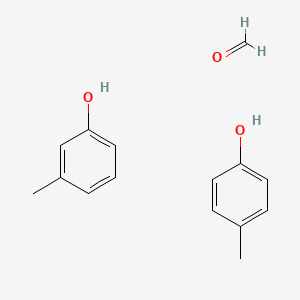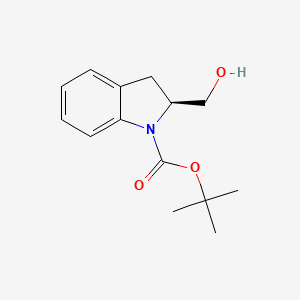
tert-butyl (2S)-2-(hydroxymethyl)-2,3-dihydro-1H-indole-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl (2S)-2-(hydroxymethyl)indolinecarboxylate is an organic compound that features a tert-butyl ester group attached to an indoline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2S)-2-(hydroxymethyl)-2,3-dihydro-1H-indole-1-carboxylate typically involves the esterification of (2S)-2-(hydroxymethyl)indolinecarboxylic acid with tert-butyl alcohol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
In industrial settings, the production of tert-butyl esters, including this compound, can be achieved using flow microreactor systems. These systems offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl (2S)-2-(hydroxymethyl)indolinecarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require strong acids or bases as catalysts.
Major Products Formed
Oxidation: The major product is (2S)-2-(carboxymethyl)indolinecarboxylate.
Reduction: The major product is (2S)-2-(hydroxymethyl)indoline.
Substitution: The products depend on the substituent introduced.
Aplicaciones Científicas De Investigación
Tert-butyl (2S)-2-(hydroxymethyl)indolinecarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: It is investigated for its potential use in drug development and pharmaceutical formulations.
Industry: It is utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of tert-butyl (2S)-2-(hydroxymethyl)-2,3-dihydro-1H-indole-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various biochemical reactions. For example, the hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function .
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl (2S)-2-(hydroxymethyl)indolinecarboxylate: Unique due to its specific functional groups and stereochemistry.
Tert-butyl (2S)-2-(hydroxymethyl)pyrrolidinecarboxylate: Similar structure but with a pyrrolidine ring instead of an indoline ring.
Tert-butyl (2S)-2-(hydroxymethyl)piperidinecarboxylate: Similar structure but with a piperidine ring.
Uniqueness
Tert-butyl (2S)-2-(hydroxymethyl)indolinecarboxylate is unique due to the presence of the indoline ring, which imparts distinct chemical and biological properties compared to other similar compounds .
Propiedades
Fórmula molecular |
C14H19NO3 |
|---|---|
Peso molecular |
249.30 g/mol |
Nombre IUPAC |
tert-butyl (2S)-2-(hydroxymethyl)-2,3-dihydroindole-1-carboxylate |
InChI |
InChI=1S/C14H19NO3/c1-14(2,3)18-13(17)15-11(9-16)8-10-6-4-5-7-12(10)15/h4-7,11,16H,8-9H2,1-3H3/t11-/m0/s1 |
Clave InChI |
JNQNQSCDMKNYEX-NSHDSACASA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1[C@@H](CC2=CC=CC=C21)CO |
SMILES canónico |
CC(C)(C)OC(=O)N1C(CC2=CC=CC=C21)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Carbamic acid,n-[2-amino-5-ethoxy-4-(trifluoromethyl)phenyl]-,1,1-dimethylethyl ester](/img/structure/B8520012.png)

![6-Bromo-2-(2-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B8520023.png)
![1-[(2,6-Dimethoxyphenyl)methyl]-N-(propan-2-yl)piperidin-4-amine](/img/structure/B8520032.png)
![[1,1'-Biphenyl]-4-sulfonamide, 4'-fluoro-N-(4-hydroxybutyl)-2-methyl-](/img/structure/B8520050.png)
![Benzo[d]oxazole,4-(4-methylphenyl)-](/img/structure/B8520058.png)
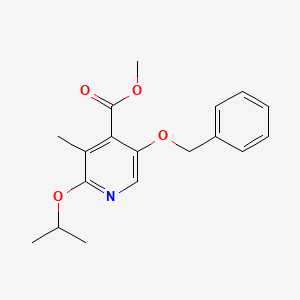
![2-[2-(Aminomethyl)cyclopropyl]benzonitrile](/img/structure/B8520077.png)
